(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile
Description
Synthesis Analysis
The synthesis of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile involves reactions that allow the introduction of three-carbon units to amine substrates. For example, its reaction with hydrazines leads to the formation of appropriately substituted pyrazoles, while reactions with other dinitrogen nucleophiles yield fused pyrimidines. These compounds have shown biological activity against bacteria, filamentous fungi, and tumor cells but not yeasts, with certain pyrazoles and pyrimidines displaying broad activity (Černuchová et al., 2005).
Molecular Structure Analysis
The structure of compounds derived from (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been elucidated through spectral studies and confirmed by X-ray diffraction. These compounds adopt a Z conformation about the C=C bond, indicating the stability and specific geometry of the synthesized molecules (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile showcase its versatility. For instance, its derivatives prepared via Knoevenagel condensation have been utilized to synthesize hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, demonstrating the compound's utility in generating complex molecular architectures with potential biological activities (Han et al., 2015).
properties
IUPAC Name |
(2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIDVVGWAPYMC-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.